molecular formula C14H15NO5 B11814448 3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid

3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid

Katalognummer: B11814448
Molekulargewicht: 277.27 g/mol
InChI-Schlüssel: IFSAUAGJCFGPRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid is an organic compound that features a benzofuran ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid typically involves the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. This is usually achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: The Boc-protected amino group can undergo substitution reactions, where the Boc group is removed and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Deprotection of the Boc group is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-methanol derivatives.

Wissenschaftliche Forschungsanwendungen

3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The benzofuran ring and carboxylic acid group contribute to the compound’s reactivity and binding affinity with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((Tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid: This compound features a similar Boc-protected amino group but with a hydroxyl group on the benzene ring.

    3-((Tert-butoxycarbonyl)amino)propanoic acid: This compound has a similar Boc-protected amino group but with a propanoic acid moiety instead of the benzofuran ring.

Uniqueness

3-((Tert-butoxycarbonyl)amino)benzofuran-2-carboxylic acid is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of complex molecules and potential drug candidates .

Eigenschaften

Molekularformel

C14H15NO5

Molekulargewicht

277.27 g/mol

IUPAC-Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C14H15NO5/c1-14(2,3)20-13(18)15-10-8-6-4-5-7-9(8)19-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17)

InChI-Schlüssel

IFSAUAGJCFGPRT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=C(OC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.